molecular formula C9H20Cl2N2O B1394630 1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride CAS No. 1219957-20-6

1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B1394630
CAS No.: 1219957-20-6
M. Wt: 243.17 g/mol
InChI Key: YDXSOZLRZDJNAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources retrieved. It is known to be a colorless to yellow sticky oil to solid .

Scientific Research Applications

Synthesis Methodologies

1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride is a compound of significance in medicinal chemistry due to its rigid structure. Research has been conducted to develop efficient synthesis methodologies for structurally similar compounds:

  • A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally similar compound, has been proposed. This method involves the catalytic hydrogenation of pyrrolylpyridine, which is prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).

  • An innovative strategy for the synthesis of 3-(N-heteryl)pyrrole derivatives includes the preparation of 3-(pyridinium-1-yl)pyrrolides from pyridinium ylides, with subsequent hydrogenation leading to 1-(pyrrol-3-yl)piperidines (Khlebnikov et al., 2012).

Chemical Structures and Properties

Research into the chemical structures and properties of related compounds provides insights into the potential applications of this compound:

  • The study of thioanalogues of N-1-methylanabasine and nicotine revealed insights into the orientation and electron delocalization of compounds with pyrrolidine and piperidine structures (Wojciechowska-Nowak et al., 2011).

  • Analysis of the title compound in a research study demonstrated that the piperidine ring adopts a twisted chair conformation, while the pyrrolidine ring has a twisted envelope structure, indicating the structural dynamics of similar compounds (Sundar et al., 2011).

  • The study on cyclic sulfates for the synthesis of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one provided insights into the stereoselective synthesis and potential chiral properties of compounds with similar structures (Kulig et al., 2009).

Biological and Pharmacological Applications

Antimicrobial and Larvicidal Activities

Several studies have reported the antimicrobial and larvicidal activities of compounds structurally related to this compound:

  • A novel series of 2-hydroxypyrrolidine/piperidine derivatives exhibited significant antibacterial activity against various bacterial strains and larvicidal effects against Anaphelous sp and Culex sp (Suresh et al., 2016).

  • The synthesis and evaluation of antimicrobial activity of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing piperidine or pyrrolidine ring, demonstrated strong antimicrobial effects (Krolenko et al., 2016).

Properties

IUPAC Name

1-piperidin-3-ylpyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)8-2-1-4-10-6-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSOZLRZDJNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696127
Record name 1-(Piperidin-3-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-20-6
Record name 1-(Piperidin-3-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride
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1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride
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1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 4
1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 5
1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 6
1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride

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